molecular formula C20H20ClNO3 B14968306 Methyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate

Methyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate

Katalognummer: B14968306
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: RXXBRSLILPZOQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE is an organic compound that features a complex structure with a chlorophenyl group, a cyclopentane ring, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-chlorophenylcyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

METHYL 4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which METHYL 4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]BENZOATE
  • METHYL 4-[1-(4-FLUOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE
  • METHYL 4-[1-(4-METHOXYPHENYL)CYCLOPENTANEAMIDO]BENZOATE

Uniqueness

METHYL 4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]BENZOATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.

Eigenschaften

Molekularformel

C20H20ClNO3

Molekulargewicht

357.8 g/mol

IUPAC-Name

methyl 4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]benzoate

InChI

InChI=1S/C20H20ClNO3/c1-25-18(23)14-4-10-17(11-5-14)22-19(24)20(12-2-3-13-20)15-6-8-16(21)9-7-15/h4-11H,2-3,12-13H2,1H3,(H,22,24)

InChI-Schlüssel

RXXBRSLILPZOQX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.